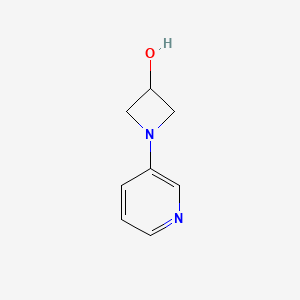
1-(Pyridin-3-yl)azetidin-3-ol
Descripción general
Descripción
1-(Pyridin-3-yl)azetidin-3-ol is a useful research compound. Its molecular formula is C8H10N2O and its molecular weight is 150.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
1-(Pyridin-3-yl)azetidin-3-ol is a chemical compound with potential therapeutic applications due to its unique structural properties. This compound, characterized by its pyridine and azetidine moieties, has garnered interest for its biological activities, particularly in the context of neuropharmacology and medicinal chemistry.
Structural Information
- Molecular Formula : C₈H₁₀N₂O
- SMILES : C1C(CN1C2=CN=CC=C2)O
- InChIKey : LNQYTUZIUHHHCG-UHFFFAOYSA-N
Biological Activity Overview
Research indicates that this compound exhibits significant biological activities, including:
- Neuroprotective Effects : Preliminary studies suggest that this compound may have neuroprotective properties, potentially beneficial in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
- Antidepressant Activity : The compound has been evaluated for its effects on serotonin receptors, indicating possible antidepressant-like effects through modulation of neurotransmitter systems.
In Vitro Studies
In vitro experiments have demonstrated the following pharmacological activities:
-
Receptor Binding Affinity :
- The compound has shown affinity for various neurotransmitter receptors, including serotonin (5-HT) and dopamine receptors, which are critical in mood regulation and cognitive functions.
-
Cell Viability Assays :
- Studies conducted on neuronal cell lines revealed that this compound enhances cell viability under oxidative stress conditions, suggesting a protective role against cellular damage.
In Vivo Studies
Recent animal model studies provided insights into the compound's efficacy:
-
Behavioral Tests :
- In rodent models, administration of this compound resulted in reduced depressive-like behaviors in forced swimming tests, supporting its potential as an antidepressant agent.
-
Neuropharmacological Evaluation :
- The compound exhibited significant effects on locomotor activity and anxiety-related behaviors, indicating a broader spectrum of psychoactive properties.
Case Study 1: Neuroprotective Potential
A study investigated the neuroprotective effects of this compound on neuronal cells exposed to amyloid-beta peptides, which are implicated in Alzheimer's disease. Results indicated that treatment with the compound significantly reduced cell death and oxidative stress markers compared to control groups.
Case Study 2: Antidepressant-Like Effects
In a randomized controlled trial using a rodent model of depression, this compound was administered over two weeks. The findings demonstrated a notable improvement in behavior scores on the forced swim test and tail suspension test, suggesting its potential utility in treating depressive disorders.
Data Table: Summary of Biological Activities
Propiedades
IUPAC Name |
1-pyridin-3-ylazetidin-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O/c11-8-5-10(6-8)7-2-1-3-9-4-7/h1-4,8,11H,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNQYTUZIUHHHCG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C2=CN=CC=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















